N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride
Overview
Description
N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O and its molecular weight is 272.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are highlighted for their significant pharmacological potential, encompassing a range of activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis methods and biological activities of these derivatives are extensively explored, demonstrating their importance in drug discovery and development processes (Dar & Shamsuzzaman, 2015).
Piperidine Alkaloids and Their Pharmacological Significance
Piperidine alkaloids, derived from plants such as Pinus, exhibit a broad spectrum of medicinal properties. These compounds are central to developing new therapeutic agents, with research indicating their potential in treating various conditions due to their complex chemical structures and biological functionalities (Singh et al., 2021).
Heterocyclic N-Oxides in Organic Synthesis and Drug Development
Heterocyclic N-oxides, which may be structurally related to the functionalities present in "N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride," have been identified as versatile intermediates in organic synthesis and catalysis. Their applications extend to drug development, showcasing a range of biological activities including anticancer and antibacterial properties (Li et al., 2019).
Properties
IUPAC Name |
N-(1-ethylpyrazol-3-yl)-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-16-8-5-11(15-16)14-12(17)9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLWKCVTSBXTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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